Home > Products > Screening Compounds P59297 > 3-(1,3-Benzodioxol-5-yl)-3'-pyrazin-2-yl-5,5'-bi-1,2,4-oxadiazole
3-(1,3-Benzodioxol-5-yl)-3'-pyrazin-2-yl-5,5'-bi-1,2,4-oxadiazole - 1775309-69-7

3-(1,3-Benzodioxol-5-yl)-3'-pyrazin-2-yl-5,5'-bi-1,2,4-oxadiazole

Catalog Number: EVT-3076434
CAS Number: 1775309-69-7
Molecular Formula: C15H8N6O4
Molecular Weight: 336.267
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound 3-(1,3-Benzodioxol-5-yl)-3'-pyrazin-2-yl-5,5'-bi-1,2,4-oxadiazole is a complex organic molecule belonging to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This specific compound combines a benzodioxole moiety with a pyrazine and a bi-1,2,4-oxadiazole framework, suggesting potential utility in various scientific fields, including pharmacology and materials science.

Source

The structure of this compound can be derived from established synthetic pathways for oxadiazoles and related heterocycles. The synthesis of oxadiazoles typically involves the reaction of hydrazines with carboxylic acids or their derivatives under various conditions, leading to the formation of the oxadiazole ring system.

Classification
  1. Chemical Classification:
    • Heterocyclic compound: Contains nitrogen atoms in its ring structure.
    • Oxadiazole derivative: Specifically a 1,2,4-oxadiazole.
  2. Biological Classification:
    • Potentially exhibits antibacterial, antitumor, and antiviral activities due to the presence of the oxadiazole framework.
Synthesis Analysis

Methods

The synthesis of 3-(1,3-Benzodioxol-5-yl)-3'-pyrazin-2-yl-5,5'-bi-1,2,4-oxadiazole can be achieved through several methods:

  1. One-Pot Synthesis: A method involving the reaction of diazidoglyoxime esters with triphenylphosphine leading to bis-1,2,4-oxadiazoles. This method is advantageous due to its simplicity and efficiency .
  2. Microwave-Assisted Synthesis: Utilizing microwave irradiation to enhance reaction rates and yields when forming oxadiazole derivatives .

Technical Details

The typical synthetic route involves:

  • Reagents: Diazidoglyoxime esters, triphenylphosphine, and appropriate solvents (e.g., N,N-dimethylformamide).
  • Conditions: Reactions are often conducted under mild heating conditions (around 115°C) for several hours.
  • Characterization Techniques: Products are characterized using techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS).
Molecular Structure Analysis

Structure

The molecular structure of 3-(1,3-Benzodioxol-5-yl)-3'-pyrazin-2-yl-5,5'-bi-1,2,4-oxadiazole features:

  • A central bi-1,2,4-oxadiazole core.
  • Substituents including a benzodioxole group and a pyrazine moiety.

Data

Key structural data may include:

  • Molecular formula: C15_{15}H12_{12}N4_{4}O3_{3}
  • Molecular weight: Approximately 300 g/mol.

The arrangement of atoms within the molecule contributes to its chemical reactivity and biological activity.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for oxadiazoles:

  1. Nucleophilic Substitution: The nitrogen atoms in the oxadiazole ring can participate in nucleophilic substitution reactions.
  2. Condensation Reactions: The presence of functional groups allows for potential condensation reactions leading to more complex structures.

Technical Details

Reactions are generally facilitated by changing pH levels or introducing catalysts that promote cyclization or substitution processes.

Mechanism of Action

Process

The mechanism by which 3-(1,3-Benzodioxol-5-yl)-3'-pyrazin-2-yl-5,5'-bi-1,2,4-oxadiazole exerts its biological effects likely involves:

  1. Interaction with Biological Targets: The oxadiazole moiety may interact with specific enzymes or receptors within cells.
  2. Inhibition of Pathways: Compounds containing oxadiazoles have been shown to inhibit certain metabolic pathways that are crucial for cell survival in pathogens or cancer cells .

Data

Experimental data supporting these mechanisms often come from in vitro assays demonstrating cytotoxicity against various cell lines.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Specific melting points can vary based on purity but generally fall within a defined range (e.g., 240–242°C).

Chemical Properties

  • Solubility: Solubility in organic solvents like dimethyl sulfoxide may be expected due to the non-polar characteristics of the aromatic rings.

Relevant analyses often include thermal stability assessments through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Applications

Scientific Uses

  1. Pharmaceutical Development: Due to its potential antibacterial and antitumor properties, this compound could be explored as a lead candidate in drug development.
  2. Material Science: The unique structural properties may allow for applications in developing new materials or explosives that require specific energetic characteristics .
Introduction to 1,2,4-Oxadiazole-Based Pharmacophores in Modern Drug Discovery

Historical Evolution of 1,2,4-Oxadiazole Heterocycles in Medicinal Chemistry

The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, languished in obscurity for nearly 80 years before its medicinal potential was recognized. Initially termed "azoxime" or "furo[ab]diazole," this five-membered ring (containing one oxygen and two nitrogen atoms) gained traction in the 1940s with systematic biological evaluations. A pivotal milestone occurred in the 1960s with the approval of Oxolamine as a cough suppressant—the first commercial drug featuring this scaffold [1] [3]. Subsequent decades witnessed an exponential surge in research, driven by the ring’s unique bioisosteric properties and metabolic stability. Unlike esters or amides, 1,2,4-oxadiazoles resist hydrolysis while mimicking their spatial and electronic profiles, enabling optimized receptor interactions [1].

By the 21st century, six FDA-approved drugs incorporated this pharmacophore: Prenoxdiazine (antitussive), Butalamine (vasodilator), Fasiplon (anxiolytic), Pleconaril (antiviral), Ataluren (Duchenne muscular dystrophy), and Proxazole (gastrointestinal agent) [1] [3]. Natural product discoveries further validated its biological relevance; Phidianidines A/B (2011) from marine mollusks and Quisqualic acid from Quisqualis indica seeds demonstrated cytotoxic and neuroactive properties, respectively [1] [3]. The period 2005–2020 saw a doubling of publications on 1,2,4-oxadiazoles, reflecting their versatility across therapeutic areas—from anticancer and antimicrobial agents to neuroprotective and anti-inflammatory applications [1] [9].

Table 1: Evolution of Key 1,2,4-Oxadiazole-Based Drugs

CompoundApproval EraTherapeutic CategoryKey Structural Feature
Oxolamine1960sAntitussive3-Phenyl-1,2,4-oxadiazole
Pleconaril2000sAntiviral3-(3,5-Dimethylphenyl) variant
Ataluren2010sAntidystrophic3,5-Disubstituted asymmetric
Phidianidine A (NPD)2011Cytotoxic (natural)Indole-oxadiazole hybrid

Role of 1,3-Benzodioxol and Pyrazine Moieties in Bioactive Compound Design

The 1,3-benzodioxole (piperonyl) moiety, characterized by a methylenedioxy bridge fused to benzene, serves as a privileged scaffold in CNS-active and anticancer agents. Its high π-electron density and lipophilic character enhance blood-brain barrier (BBB) penetration, while the dioxy ring offers metabolic stability by resisting rapid oxidative degradation [2] [8]. In 1,2,4-oxadiazole hybrids, benzodioxol anchors position C3, enabling hydrophobic interactions with target proteins. For example, 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine demonstrates optimized receptor affinity due to the benzodioxol’s planar aromatic system, which engages in π-π stacking within enzymatic pockets [5] [8].

Conversely, the pyrazine ring (a diazine with two nitrogen atoms at 1,4-positions) contributes electron-deficient character and hydrogen-bond accepting capacity. Its presence in pharmacophores is associated with enhanced target selectivity and modulated pharmacokinetics. When linked to oxadiazoles at C3', pyrazine enables directional hydrogen bonding (e.g., N−H⋯N interactions) with biological targets, as evidenced in nematicidal oxadiazole derivatives where pyrazine variants outperformed phenyl analogs against Bursaphelenchus xylophilus [6]. The moiety’s low steric hindrance facilitates deep binding into cleft sites, crucial for enzyme inhibition [6] [9].

In the target compound 3-(1,3-Benzodioxol-5-yl)-3'-pyrazin-2-yl-5,5'-bi-1,2,4-oxadiazole, these motifs synergize: benzodioxol provides hydrophobic stabilization, while pyrazine directs specific polar interactions, creating a balanced pharmacophore for CNS or antimicrobial applications [6] [8].

Table 2: Comparative Contributions of Key Moieties in Hybrid Design

MoietyElectronic ProfileKey Pharmacological RoleExample Compound
1,3-Benzodioxol-5-ylElectron-richEnhances lipophilicity & π-stacking5-(1,3-Benzodioxol-5-yl)-3-iodo-1,2,4-oxadiazole
Pyrazin-2-ylElectron-deficientFacilitates H-bonding & target selectivityTioxazafen pyrazine analogs
Bi-1,2,4-oxadiazoleBalanced amphiphilicityEnforces rigidity & metabolic resistanceTarget compound (this work)

Significance of Bi-1,2,4-Oxadiazole Architectures in Multi-Target Drug Development

5,5'-Bi-1,2,4-oxadiazole scaffolds—where two oxadiazole rings connect via a C5−C5' single bond—represent an emerging frontier in multi-target drug design. This architecture imposes molecular rigidity, reducing entropic penalties upon target binding, and extends the pharmacophore’s spatial reach to engage multiple active sites simultaneously [9]. The linker’s conjugated system delocalizes electron density, enhancing stability against enzymatic degradation compared to monomeric analogs [4] [9].

Hybrid compounds leveraging this scaffold demonstrate dual-targeting capabilities. For instance, oxadiazole/2-imidazoline hybrids exhibit concurrent antibacterial activity (against Staphylococcus aureus and Escherichia coli) and monoamine oxidase (MAO) inhibition, attributed to the bi-heterocyclic core’s ability to dock into disparate enzymatic pockets [9]. Similarly, in Alzheimer’s disease (AD) drug discovery, bi-oxadiazoles inhibit both acetylcholinesterase (AChE) and MAO-B, addressing cholinergic deficits and oxidative stress simultaneously [4]. The symmetric expansion allows for "branching" pharmacophores: one oxadiazole unit (e.g., 3-benzodioxol) targets aryl-binding sites, while the other (e.g., 3'-pyrazine) engages polar residues [4] [9].

In the case of 3-(1,3-Benzodioxol-5-yl)-3'-pyrazin-2-yl-5,5'-bi-1,2,4-oxadiazole, the bi-oxadiazole linker positions the benzodioxol and pyrazine moieties at optimal vectors for dual-target engagement. Computational models predict simultaneous occupancy in AChE’s catalytic anionic site (via pyrazine) and peripheral anionic site (via benzodioxol), potentially inhibiting amyloid-β aggregation—a hypothesis supported by similar multi-target oxadiazoles in AD research [4] [9].

Table 3: Bi-1,2,4-Oxadiazole Hybrids with Demonstrated Multi-Target Activities

Hybrid StructureBiological TargetsTherapeutic Application
Oxadiazole/2-Imidazoline [9]Bacterial efflux pumps, MAO isoformsAntibacterial, neuroprotection
3,5-Bi-oxadiazole-AChE inhibitors [4]AChE, BuChE, MAO-BAlzheimer’s disease
Target compound (this work)Predicted: AChE, kinase targetsNeurodegenerative/infectious diseases

Properties

CAS Number

1775309-69-7

Product Name

3-(1,3-Benzodioxol-5-yl)-3'-pyrazin-2-yl-5,5'-bi-1,2,4-oxadiazole

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole

Molecular Formula

C15H8N6O4

Molecular Weight

336.267

InChI

InChI=1S/C15H8N6O4/c1-2-10-11(23-7-22-10)5-8(1)12-18-14(24-20-12)15-19-13(21-25-15)9-6-16-3-4-17-9/h1-6H,7H2

InChI Key

CDUCWSVYVMHCRQ-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=NC(=NO4)C5=NC=CN=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.